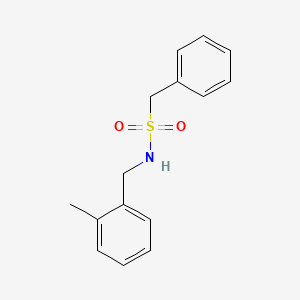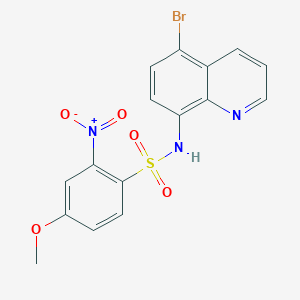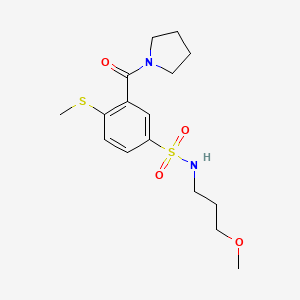![molecular formula C13H20N2O2S B4654304 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine](/img/structure/B4654304.png)
1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine
説明
1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine, also known as MMBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMBP belongs to the family of piperazine-based compounds and has been found to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine is not fully understood. However, it is believed that 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine acts on the central nervous system by modulating the activity of neurotransmitters such as GABA and serotonin. 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine has also been found to bind to certain ion channels, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine has been found to exhibit various biochemical and physiological effects. It has been reported to decrease the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Furthermore, 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine has been found to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine in lab experiments is its relatively low toxicity. 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine has been found to have a high therapeutic index, which means that it has a wide margin of safety between its therapeutic and toxic doses. However, one limitation of using 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine in lab experiments is its limited solubility in water. This may make it difficult to administer 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine to animals or to use it in certain assays.
将来の方向性
There are several future directions for the study of 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine. One area of research is the development of more efficient synthesis methods for 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine. Another area of research is the investigation of the potential use of 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine in the treatment of neurological disorders such as epilepsy and depression. Furthermore, the anti-cancer properties of 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine should be further explored, and its potential use in combination with other anti-cancer agents should be investigated. Finally, the development of new formulations of 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine with improved solubility and bioavailability should be pursued.
Conclusion:
In conclusion, 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine is a piperazine-based compound that has shown potential therapeutic applications in scientific research. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects, as well as potential neuroprotective and anti-inflammatory properties. While 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine has some limitations, it has a wide margin of safety and is a promising compound for further investigation.
科学的研究の応用
1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine has also been reported to have potential neuroprotective and anti-inflammatory properties. Furthermore, 1-methyl-4-[(2-methylbenzyl)sulfonyl]piperazine has been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cell lines.
特性
IUPAC Name |
1-methyl-4-[(2-methylphenyl)methylsulfonyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-12-5-3-4-6-13(12)11-18(16,17)15-9-7-14(2)8-10-15/h3-6H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQVFHVDDKGPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[(2-methylbenzyl)sulfonyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4654225.png)
![methyl 4-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4654231.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4654245.png)

![4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4654259.png)
![2-({[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B4654272.png)
![methyl 5-benzyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4654274.png)

![3-bromo-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide](/img/structure/B4654282.png)
![3-(4-tert-butylphenyl)-4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4654293.png)

![2-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4654312.png)
![3-allyl-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4654322.png)